
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid
Overview
Description
4-Amino-2,2,3,3,4,4-hexadeuteriobutanoic acid (IUPAC name) is a deuterated derivative of gamma-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system. The compound features six deuterium atoms replacing hydrogen at the 2, 3, and 4 positions of the butanoic acid backbone. Its molecular formula is C₄D₆H₃NO₂, with an exact mass of 109.101 g/mol (). This isotopic labeling preserves the chemical reactivity of GABA while enabling tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR) in metabolic and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminobutyric acid-2,2,3,3,4,4-d6 involves the chemical synthesis of 4-Aminobutyric acid with deuterium atoms replacing the hydrogen atoms at specific positions. This can be achieved through the following steps:
Chemical Synthesis:
Crystallization: The deuterated compound is then crystallized to obtain pure 4-Aminobutyric acid-2,2,3,3,4,4-d6.
Industrial Production Methods
Industrial production of 4-Aminobutyric acid-2,2,3,3,4,4-d6 typically involves large-scale chemical synthesis followed by purification processes such as crystallization and chromatography to ensure high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
4-Aminobutyric acid-2,2,3,3,4,4-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 4-Aminobutyric acid with different functional groups, which can be used for further chemical synthesis and research .
Scientific Research Applications
4-Aminobutyric acid-2,2,3,3,4,4-d6 has a wide range of applications in scientific research:
Biology: Helps in studying metabolic pathways and enzyme mechanisms involving 4-Aminobutyric acid.
Medicine: Used in research related to neurological disorders and the role of inhibitory neurotransmitters.
Industry: Employed in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Aminobutyric acid-2,2,3,3,4,4-d6 involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. It binds to both ionotropic gamma-aminobutyric acid A receptors and metabotropic gamma-aminobutyric acid B receptors, leading to the inhibition of neurotransmitter release and a calming effect on neuronal activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated Analogues
[2,2,3,3,4,4-²H₆]4-Hydroxybutyric Acid (GHB-D6)
- Structure : Deuterated gamma-hydroxybutyric acid (GHB), with six deuterium atoms at positions 2, 3, and 3.
- Molecular Formula : C₄D₆H₃O₃.
- Applications : Used as an internal standard in forensic and pharmacological analyses of GHB due to its isotopic purity .
- Key Difference: Substitution of the amino group with a hydroxyl group alters its biological role; GHB-D6 is associated with neuromodulation and anesthesia .
Gamma-Aminobutyric Acid-2,2,3,3,4,4-d6
- Structure: Another deuterated GABA variant, structurally identical to the target compound.
- Applications : Employed in metabolomics to study GABAergic pathways without isotopic interference .
Table 1: Deuterated Butanoic Acid Derivatives
Fluorinated Analogues
Perfluoro(4-methoxybutanoic) Acid (PFMOBA)
- Structure : C₅HF₉O₃, featuring a perfluorinated backbone and a trifluoromethoxy group.
- Molecular Weight : 280.05 g/mol ().
- Applications : A per- and polyfluoroalkyl substance (PFAS) used in industrial surfactants and coatings. Unlike deuterated GABA, PFMOBA’s fluorine atoms confer extreme chemical stability and environmental persistence .
- Key Difference: Fluorination drastically changes physicochemical properties (e.g., hydrophobicity) compared to deuterated amino acids, limiting biomedical applications .
Hexafluoroglutaric Acid
- Structure : C₅H₂F₆O₄, with six fluorine atoms on the glutaric acid backbone.
- Applications: Used in polymer production and as a corrosion inhibitor. Its dicarboxylic structure contrasts with the monofunctional GABA derivative .
Functional Group Variants
4-Acetamidobutanoic Acid
- Structure: C₆H₁₁NO₃, featuring an acetamido group instead of an amino group.
- Applications : Investigated in peptide synthesis and as a building block in drug design. The acetamido group enhances metabolic stability compared to primary amines .
4-[(Quinolin-4-yl)amino]butanoic Acid
- Structure: A GABA derivative with a quinoline moiety.
Isotopic and Structural Comparison
Property | This compound | GHB-D6 Sodium Salt | PFMOBA |
---|---|---|---|
Isotopic Label | ²H (Deuterium) | ²H | None (Fluorinated) |
Key Functional Group | Amino (-NH₂) | Hydroxyl (-OH) | Trifluoromethoxy (-OCF₃) |
Molecular Weight (g/mol) | 109.101 | 130.08 | 280.05 |
Primary Use | Metabolic tracing | Analytical standard | Industrial surfactant |
Biological Role | Neurotransmitter | Anesthetic | N/A |
Biological Activity
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid is a deuterated derivative of 4-amino butanoic acid. Its molecular structure includes six deuterium atoms substituting hydrogen atoms, which influences its chemical reactivity and biological activity. This compound is primarily used in scientific research due to its isotopic labeling properties, which allow for precise tracking of molecular behavior in biological systems.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 110.15 g/mol
- Deuteration : The presence of deuterium affects the compound's reaction kinetics and mechanisms due to the kinetic isotope effect.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Neurotransmitter Role
As a derivative of 4-amino butanoic acid (GABA), this compound may exhibit neurotransmitter-like properties. GABA is known for its inhibitory functions in the central nervous system. Studies indicate that deuterated amino acids can influence neurotransmission dynamics and receptor interactions.
2. Metabolic Studies
The isotopic labeling allows researchers to track metabolic pathways involving amino acids. This is particularly useful in studies examining amino acid metabolism and its implications in various physiological conditions. The unique deuteration pattern may provide insights into metabolic flux and enzyme kinetics.
3. Pharmacokinetics and Pharmacodynamics
Research involving this compound often focuses on its pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes the compound. The deuterated form may exhibit altered pharmacodynamics compared to its non-deuterated counterpart, potentially influencing drug design and efficacy.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on GABAergic Activity : Research has shown that GABA analogs can modulate synaptic transmission and plasticity in neuronal cultures. The introduction of deuterium may enhance or alter these effects due to differences in binding affinities and receptor interactions.
- Metabolic Tracing Experiments : In metabolic studies using deuterated amino acids, researchers tracked the incorporation of these compounds into metabolic pathways. Findings suggest that deuterated forms can provide clearer insights into metabolic flux compared to non-deuterated forms due to their distinct isotopic signatures.
Data Table: Comparison with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Aminobutyric Acid | CHNO | Non-deuterated version; primary inhibitory neurotransmitter |
L-2-Aminobutyric Acid-d6 | CHNO | Deuterated form; used in metabolic studies |
4-(Methyl-d3-amino)butyric Acid | CHNO | Methyl group substitution; different isotopic labeling |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid, and how is isotopic purity validated?
- Synthesis : The compound is synthesized via hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O under acidic conditions) or catalytic deuteration of precursor molecules like 4-aminobutanoic acid. Reductive amination with deuterated reducing agents (e.g., NaBD₄) may also be employed .
- Validation : Isotopic purity is confirmed using high-resolution mass spectrometry (HRMS; exact mass = 109.101) and ²H NMR spectroscopy to verify deuteration at positions 2, 3, and 3. Residual protium content should be <1% for reliable tracer studies .
Q. How is this deuterated compound utilized in NMR-based structural studies of GABAergic systems?
- Methodology : The deuterated backbone reduces proton signal overlap in ¹H NMR, enabling clearer detection of adjacent functional groups (e.g., amino and carboxylic acid protons). For dynamic studies, ²H NMR or ¹H-¹³C HSQC experiments track deuterium incorporation in enzyme-substrate complexes .
Q. What are the stability considerations for storing this compound in biological assays?
- Storage : Store at +4°C in anhydrous conditions to minimize isotopic exchange with ambient moisture. Solutions in deuterated solvents (e.g., D₂O) are stable for ≤72 hours at room temperature before significant H-D scrambling occurs .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of deuterium in this compound influence its interaction with glutamate decarboxylase (GAD)?
- Experimental Design : Compare enzymatic conversion rates (Vmax/Km) of deuterated vs. non-deuterated substrates using stopped-flow spectroscopy. The C-D bond’s higher strength slows decarboxylation, revealing KIEs of ~2–3 in pH-dependent assays .
- Data Interpretation : Contradictions in observed KIEs (e.g., lower-than-expected values) may arise from partial rate-limiting steps unrelated to C-H bond cleavage, requiring computational modeling (DFT) to disentangle .
Q. What strategies optimize the use of this compound in metabolic flux analysis (MFA) of GABA pathways?
- Tracer Design : Co-administer with ¹³C-labeled glucose to track deuterium retention in downstream metabolites (e.g., succinate). Use LC-MS/MS with MRM transitions specific to deuterated species (e.g., m/z 109 → 68) .
- Challenges : Isotopic dilution from endogenous GABA pools can skew data. Correct using parallel experiments with non-deuterated controls and compartmental modeling .
Q. How does deuteration affect the compound’s permeability across the blood-brain barrier (BBB) in pharmacokinetic studies?
- Methodology : Conduct in vitro BBB models (e.g., hCMEC/D3 monolayers) with deuterated vs. non-deuterated forms. Quantify transport rates via LC-MS and correlate with logP values (deuteration increases hydrophobicity by ~0.1 log units) .
- Contradictions : Despite higher lipophilicity, reduced passive diffusion may occur due to altered hydrogen-bonding capacity, necessitating polarized surface-area calculations .
Properties
IUPAC Name |
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1D2,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-NMFSSPJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496733 | |
Record name | 4-Amino(~2~H_6_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70607-85-1 | |
Record name | 4-Amino(~2~H_6_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70607-85-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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